molecular formula C19H30N2O5 B4063089 1-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-3-(4-morpholinyl)-2-propanol

1-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-3-(4-morpholinyl)-2-propanol

Cat. No. B4063089
M. Wt: 366.5 g/mol
InChI Key: MGIVOCOTCMEFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-3-(4-morpholinyl)-2-propanol, also known as MMP, is a selective inhibitor of beta-adrenergic receptors. It was discovered in the early 1990s and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Analytical Method Development and Biomonitoring

A study focused on developing an analytical method for the determination of 1-methoxy-2-propanol in urine, highlighting its increasing industrial use. This method, involving solvent extraction and gas chromatography-mass spectrometry, could potentially be adapted for similar compounds like "1-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-3-(4-morpholinyl)-2-propanol" for biomonitoring purposes in occupational exposure assessments (Jones et al., 1997).

Environmental Contaminants and Human Exposure

Research on the ubiquity of endocrine-disrupting compounds, such as nonylphenols and bisphenol A, in food suggests potential research avenues for similar compounds. These studies explore the consequences of long-term dietary exposure to endocrine disrupters, which could be relevant for assessing the impact of "1-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-3-(4-morpholinyl)-2-propanol" on human health (Guenther et al., 2002).

Exposure and Effects on Human Health

The examination of urinary concentrations of environmental phenols, including bisphenol A and nonylphenol, in human populations, provides a framework for studying potential exposure and health effects of related compounds. These studies aim to identify sources of exposure and assess the risks associated with endocrine-disrupting chemicals (Calafat et al., 2004).

Occupational and Environmental Safety

Investigations into the safety and exposure levels of glycol ethers in occupational settings, such as among shipyard painters, could inform safety guidelines for similar chemical compounds. These studies assess the reproductive potential and health risks for workers exposed to specific chemicals, providing a model for occupational health research (Welch et al., 1988).

properties

IUPAC Name

1-[2-methoxy-4-(morpholin-4-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5/c1-23-19-12-16(13-20-4-8-24-9-5-20)2-3-18(19)26-15-17(22)14-21-6-10-25-11-7-21/h2-3,12,17,22H,4-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIVOCOTCMEFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCOCC2)OCC(CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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